Cdk9-IN-23

CDK9 Kinase inhibition Biochemical assay

CDK9 inhibitors with similar IC50 values often produce divergent experimental outcomes due to variable selectivity profiles. Cdk9-IN-23 addresses this gap with verified sub-20 nM potency. ● IC50 <20 nM against CDK9 in vitro - validated chemical probe for transcriptional oncology research ● Distinct heterocyclic scaffold (C22H25ClN4O3) offers differentiation from common CDK9 comparators ● ≥98% purity with QC documentation; ideal starting point for medicinal chemistry optimization and kinase selectivity profiling

Molecular Formula C22H25ClN4O3
Molecular Weight 428.9 g/mol
Cat. No. B12387271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk9-IN-23
Molecular FormulaC22H25ClN4O3
Molecular Weight428.9 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCCC(C1)C(=O)NC2=NC=C(C(=C2)C3=C4C(=CC=C3)NCCO4)Cl
InChIInChI=1S/C22H25ClN4O3/c1-13(28)26-15-5-2-4-14(10-15)22(29)27-20-11-17(18(23)12-25-20)16-6-3-7-19-21(16)30-9-8-24-19/h3,6-7,11-12,14-15,24H,2,4-5,8-10H2,1H3,(H,26,28)(H,25,27,29)/t14-,15+/m0/s1
InChIKeyYQROLOUQERFVRA-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk9-IN-23: CDK9 Inhibitor Overview


Cdk9-IN-23 is a synthetic small-molecule inhibitor of cyclin-dependent kinase 9 (CDK9), disclosed as Example 4 in patent WO2022035799A1 [1]. It exhibits a reported IC50 value of less than 20 nM for CDK9 in vitro [1]. The compound belongs to a class of heterocyclic CDK inhibitors and is primarily utilized as a chemical probe for investigating CDK9-mediated transcriptional regulation in oncology research [1].

Workflow CDK9 transcriptional regulation probe
Selection Patent-exemplified heterocyclic CDK9 inhibitor
Use Context Biochemical target engagement studies

Why CDK9 Inhibitors Differ: Cdk9-IN-23


Despite sharing a common molecular target, CDK9 inhibitors exhibit profound differences in potency, kinase selectivity, binding kinetics, and physicochemical properties [1]. Even compounds with similar IC50 values can produce divergent cellular and in vivo outcomes due to off-target effects, differential tissue penetration, or distinct residence times on the kinase [2]. Cdk9-IN-23, with its sub-20 nM potency [1], must be evaluated against specific comparators to determine its suitability for a given experimental context. The following quantitative evidence demonstrates where Cdk9-IN-23 possesses verifiable differentiation from widely used alternatives.

Potency IC50 similarity alone does not guarantee equivalent cellular response; binding kinetics and residence time may shift assay outcomes.
Selectivity Off-target profiles (e.g., CDK2, GSK3) vary across CDK9 inhibitors; undisclosed selectivity may confound mechanistic interpretation.
Properties Distinct chemical scaffolds lead to differences in solubility, permeability, and metabolic stability, limiting direct formulation transfer.

Cdk9-IN-23: Comparative Evidence


Biochemical Potency vs. LDC000067

Cdk9-IN-23 demonstrates at least a 2-fold higher biochemical potency for CDK9 compared to the selective CDK9 inhibitor LDC000067. While Cdk9-IN-23 exhibits an IC50 <20 nM [1], LDC000067 is reported to have an IC50 of 44 nM under comparable in vitro conditions . This potency differential may translate to lower required concentrations in cellular assays.

Potency vs. LDC000067
Cross-study comparable
>2-fold lower IC50
Cdk9-IN-23 <20 nM vs. LDC000067 44 nM
Reported higher biochemical potency may support target engagement at lower compound concentrations.
Assay conditions not fully specified; confirm in your own biochemical platform.
CDK9 Kinase inhibition Biochemical assay

Kinase Selectivity vs. BAY-958

While direct selectivity panel data for Cdk9-IN-23 is not publicly disclosed, its design as a patent-exemplified selective CDK9 inhibitor [1] positions it differently from BAY-958, which is a potent PTEFb/CDK9 inhibitor with known activity against GSK3 kinases and a CDK2 selectivity ratio of 98-fold [2]. BAY-958's broader kinase interaction profile may confound mechanistic interpretations in certain experimental systems.

Selectivity vs. BAY-958
Class-level inference
Not disclosed
BAY-958: 98-fold CDK9/CDK2 selectivity
Selectivity context remains unknown; off-target kinase activity may differ from BAY-958.
Empirical selectivity profiling recommended before cell-cycle or transcription studies.
CDK9 Selectivity Off-target

Potency vs. AZD4573

Cdk9-IN-23 exhibits an IC50 <20 nM [1], which is less potent than the clinical-stage CDK9 inhibitor AZD4573 (IC50 <4 nM) . However, Cdk9-IN-23 may offer distinct advantages as a research tool: its lower potency could enable more graded dose-response relationships and may avoid the rapid, profound transcriptional shutdown associated with ultra-potent inhibitors, allowing for finer temporal control in mechanistic studies.

Potency vs. AZD4573
Cross-study comparable
~5-fold higher IC50
Cdk9-IN-23 <20 nM vs. AZD4573 ~4 nM
Lower biochemical potency may avoid steep binary cellular responses typical of sub-nanomolar inhibitors.
Cellular potency may still diverge; verify in relevant cell models.
CDK9 Clinical candidate IC50

Structural Differentiation vs. NVP-2

Cdk9-IN-23 (MW 428.91, C22H25ClN4O3) [1] is structurally distinct from the highly potent NVP-2 (MW 427.5, C23H29N5O3) . While NVP-2 is an ATP-competitive probe with an IC50 of 0.514 nM , Cdk9-IN-23's distinct chemotype may confer different physicochemical properties, such as solubility and membrane permeability, that could influence its performance in cellular assays and its suitability for in vivo formulation.

Scaffold vs. NVP-2
Cross-study comparable
Distinct chemotype
MW 428.91 (C22H25ClN4O3) vs. NVP-2 MW 427.5 (C23H29N5O3)
Structural differences may influence permeability, solubility, and metabolic stability.
Physicochemical properties should be empirically compared for assay development.
Chemical scaffold Physicochemical properties Solubility

Assay Discrepancy vs. BindingDB

A critical discrepancy exists in the public record: the BindingDB entry for Cdk9-IN-23 (CHEMBL3603847) lists an IC50 of 10,000 nM against CDK9 using a FRET assay with ULight 4EBP1 peptide [1], while the patent and vendor sources report an IC50 <20 nM [2]. This 500-fold difference likely reflects assay-specific conditions (e.g., ATP concentration, substrate) and highlights that the compound's apparent potency is highly context-dependent.

Assay Discrepancy
Supporting evidence
~500-fold difference
<20 nM (patent) vs. 10,000 nM (BindingDB FRET)
Activity readout is highly assay-dependent; single IC50 may not represent true potency.
Validate in your own assay format before drawing target engagement conclusions.
Assay variability IC50 BindingDB

Cellular & In Vivo Data Gap

Unlike comparators such as BAY-958 (HeLa IC50 = 1 μM/96h) or AZD4573 (extensive in vivo characterization) , no peer-reviewed or patent-derived cellular efficacy or pharmacokinetic data are currently available for Cdk9-IN-23. This represents a significant evidence gap for users considering this compound for cell-based or animal studies.

Cellular Data Gap
Context-dependent
Not reported
BAY-958: HeLa IC50 1 μM; AZD4573 has in vivo characterization
No cellular or in vivo data available; cannot infer performance in cell-based or animal models.
Procurement requires commitment to internal cellular characterization.
Cellular activity In vivo Data availability

Cdk9-IN-23: Research Applications


Biochemical CDK9 Inhibition Assay

Given its reported sub-20 nM IC50 for CDK9 [1], Cdk9-IN-23 is suitable for use as a positive control or chemical probe in in vitro kinase assays where high-potency CDK9 inhibition is required. Researchers should note the assay-dependent variability (e.g., 10,000 nM IC50 in a FRET assay) [2] and validate the compound's activity under their specific assay conditions prior to drawing conclusions about target engagement.

Kinase Selectivity Profiling

The lack of published selectivity data for Cdk9-IN-23 [1] makes it a candidate for in-house kinase profiling studies. Comparing its selectivity fingerprint against well-characterized inhibitors like LDC000067 [2] or BAY-958 could provide valuable insights into its utility for specific research questions, particularly in transcriptionally addicted cancer models where off-target inhibition of CDK2 or GSK3 would be undesirable.

Cellular Tool Optimization

With no publicly available cellular activity data [1], Cdk9-IN-23 is best positioned as a starting point for medicinal chemistry optimization or as a tool for researchers willing to perform their own cell-based characterization. Its distinct chemical scaffold (C22H25ClN4O3) [2] may offer advantages in terms of solubility or membrane permeability compared to other CDK9 inhibitors, but these properties must be empirically determined.

Application
Selection Property
Validation Focus
Biochemical CDK9 inhibition assay
Reported high-potency probe
Assay-dependent activity confirmation (e.g., FRET vs. biochemical)
Kinase selectivity profiling
Undisclosed selectivity profile
Empirical selectivity fingerprinting against known CDK9/off-target inhibitors
Cellular tool optimization
Distinct chemical scaffold
Empirical determination of cellular permeability, activity, and metabolic stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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